HDAOS

Descripción

Propiedades

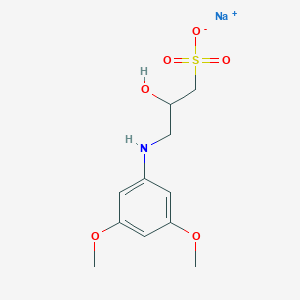

IUPAC Name |

sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLRFMQGKVFRTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Principle of the HDAOS Colorimetric Assay

Introduction

The HDAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) colorimetric assay is a highly sensitive and robust analytical method for the quantitative determination of hydrogen peroxide (H₂O₂) and various analytes that produce H₂O₂ through enzymatic reactions. As a highly water-soluble aniline derivative and a type of Trinder's reagent, this compound is extensively utilized in clinical diagnostics and biochemical research.[1][2][3] Its utility is rooted in its participation in a peroxidase-catalyzed oxidative coupling reaction that yields a stable, intensely colored dye, allowing for precise spectrophotometric measurement. This guide provides a comprehensive technical overview of the assay's core principles, detailed experimental methodologies, and its application in studying cellular signaling pathways.

Core Principle of the this compound Assay

The this compound assay is a two-step enzymatic process. The fundamental principle lies in the indirect measurement of a target analyte by quantifying the hydrogen peroxide (H₂O₂) it generates.

Step 1: Enzymatic Generation of Hydrogen Peroxide

The first step involves an oxidase enzyme that specifically recognizes the target analyte (substrate). The enzyme catalyzes the oxidation of the substrate, producing a proportional amount of hydrogen peroxide as a byproduct. The choice of oxidase determines the assay's specificity.

-

Substrate + O₂ → (Oxidase) → Oxidized Substrate + H₂O₂

For example, in a glucose assay, glucose oxidase (GOD) catalyzes the oxidation of glucose to D-glucono-δ-lactone and H₂O₂.[4] Similarly, cholesterol oxidase is used for cholesterol determination.[5]

Step 2: Peroxidase-Mediated Colorimetric Reaction

The hydrogen peroxide generated in the first step serves as the substrate for a peroxidase, typically horseradish peroxidase (HRP). In the presence of HRP, H₂O₂ oxidizes this compound, which then couples with a chromogenic agent, most commonly 4-aminoantipyrine (4-AAP), to form a stable, water-soluble quinoneimine dye.[5][6]

-

2H₂O₂ + this compound + 4-AAP → (Peroxidase) → Quinoneimine Dye + 4H₂O

This resulting dye exhibits a distinct purple or blue color, and its concentration, which is directly proportional to the initial analyte concentration, is quantified by measuring its absorbance at a specific wavelength.[1] The high stability and sensitivity of this compound contribute to the assay's reliability and precision.[1][6]

Caption: The two-step enzymatic reaction principle of the this compound colorimetric assay.

Quantitative Data Summary

The performance of the this compound assay is characterized by its high sensitivity and broad linear range. The specific parameters can vary based on the analyte, sample matrix, and precise reagent formulation, but typical values are summarized below.

| Parameter | Typical Value | Notes |

| Wavelength of Max. Absorbance (λmax) | 510 - 570 nm | Dependent on the specific chromogenic coupler and buffer conditions.[4][7][8] |

| Limit of Detection (LOD) | 0.8 - 6.25 µM | Refers to the lowest detectable concentration of H₂O₂ or the target analyte.[7][8] |

| Linear Range | ~1 µM - 100 µM | The concentration range over which absorbance is directly proportional to the analyte concentration.[8][9] |

| Assay Time | 15 - 45 minutes | Includes incubation for both H₂O₂ generation and color development.[8][10] |

| Optimal pH | ~7.0 | The pH must be optimized to ensure the stability and activity of both the oxidase and peroxidase enzymes.[4] |

Experimental Protocols

The following section provides a generalized workflow and a specific example protocol for the determination of glucose in biological samples using the this compound assay principle.

General Experimental Workflow

Caption: A generalized workflow for performing the this compound colorimetric assay.

Example Protocol: Glucose Determination in Serum

This protocol is adapted from commercially available glucose assay kits that utilize the Trinder reaction principle.[4][8][11][12]

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Phosphate Buffer, pH 7.0).

-

Glucose Standard (100 mg/dL): Prepare a stock solution of D-glucose in deionized water. Create a series of standards (e.g., 0, 12.5, 25, 50, 100 mg/dL) by serial dilution in Assay Buffer.

-

Working Reagent: Prepare a fresh mixture containing Glucose Oxidase (GOD), Horseradish Peroxidase (HRP), this compound, and 4-aminoantipyrine (4-AAP) in Assay Buffer. Protect this solution from light. The exact concentrations should be optimized for sensitivity and linear range.

2. Sample Preparation:

-

Collect blood samples and separate serum by centrifugation.[12]

-

Dilute serum samples as needed with Assay Buffer to ensure the glucose concentration falls within the linear range of the standard curve.

3. Assay Procedure (96-well plate format):

-

Label wells for Blank (0 mg/dL standard), Standards, and Samples.

-

Pipette 10 µL of each Standard and diluted sample into the corresponding wells.

-

Add 100 µL of the Working Reagent to each well.

-

Mix gently by tapping the plate.

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.[12]

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

4. Data Analysis:

-

Subtract the average absorbance of the Blank from the average absorbance of all Standards and Samples.

-

Plot the blank-corrected absorbance values for the standards against their corresponding concentrations to generate a standard curve.

-

Determine the glucose concentration in the samples by interpolating their absorbance values from the standard curve. Remember to multiply the result by the sample dilution factor.

Application in Signaling Pathway Analysis

The this compound assay is a valuable tool for studying cellular signaling pathways where H₂O₂ acts as a second messenger. A prominent example is the pathway involving NADPH oxidases (NOX), which are key enzymatic sources of reactive oxygen species (ROS) in response to various stimuli.[1][2]

Upon activation by stimuli such as growth factors or cytokines, the NOX enzyme complex assembles at the cell membrane.[2][6] It then catalyzes the transfer of an electron from NADPH to molecular oxygen (O₂), generating the superoxide anion (O₂⁻). Superoxide is rapidly converted to the more stable hydrogen peroxide (H₂O₂) either spontaneously or by the enzyme superoxide dismutase (SOD).[1][3] This H₂O₂ can then diffuse and modulate the activity of downstream signaling proteins, such as protein kinases and phosphatases, thereby regulating processes like cell proliferation and inflammation. The this compound assay can be used to quantify the extracellular H₂O₂ produced by cells, providing a measure of NOX activity and the activation state of this signaling pathway.

Caption: Measurement of NOX-generated H₂O₂ in a signaling pathway using the this compound assay.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The NADPH oxidase‐mediated production of hydrogen peroxide (H2O2) and resistance to oxidative stress in the necrotrophic pathogen Alternaria alternata of citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 5. NADPH oxidase and reactive oxygen species as signaling molecules in carcinogenesis [journal.hep.com.cn]

- 6. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. A simple colorimetric method for the measurement of hydrogen peroxide produced by cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. raybiotech.com [raybiotech.com]

- 11. 3hbiomedical.com [3hbiomedical.com]

- 12. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectral Properties of Oxidized HDAOS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), is a highly water-soluble aniline derivative that serves as a chromogenic substrate in various biochemical assays.[1] Its utility lies in its oxidation in the presence of hydrogen peroxide (H₂O₂) and a peroxidase, such as horseradish peroxidase (HRP), to produce a stable, colored product. This reaction forms the basis for the quantitative determination of H₂O₂ and, by extension, the activity of H₂O₂-producing enzymes (e.g., glucose oxidase, cholesterol oxidase). This guide provides a comprehensive overview of the spectral properties of oxidized this compound, detailed experimental protocols for its use, and an examination of the underlying reaction mechanisms.

Core Principles

This compound is a member of the Trinder's reagents family, which are water-soluble aniline derivatives used for the colorimetric determination of hydrogen peroxide. The fundamental principle of this compound-based assays is the peroxidase-catalyzed oxidative coupling of this compound with a coupling agent, most commonly 4-aminoantipyrine (4-AP). In this reaction, this compound acts as a hydrogen donor. The resulting product is a stable, colored dye, typically purple or blue, whose absorbance is directly proportional to the concentration of hydrogen peroxide in the sample.[1]

Spectral Properties of Oxidized this compound

The oxidation of this compound in the presence of a peroxidase and a coupling agent like 4-aminoantipyrine results in the formation of a quinone-imine dye. This dye exhibits a strong absorbance in the visible region of the electromagnetic spectrum.

UV-Vis Absorption Spectroscopy

While the unoxidized form of this compound is a white to off-white crystalline powder with no significant absorbance in the visible range, its oxidized product displays a characteristic absorption maximum.

| Parameter | Value | Notes |

| Absorption Maximum (λmax) | ~550 - 600 nm | The exact λmax can be influenced by the specific reaction conditions, including pH and the coupling agent used. For the oxidative coupling product of the similar Trinder's reagent TOOS with 4-aminoantipyrine, the λmax is reported to be 555 nm. |

| Molar Absorptivity (ε) | Data not readily available | The molar absorptivity for the specific this compound-4-AP adduct is not widely reported in readily accessible literature. However, for related Trinder's reagents, it is typically in the range of 10⁴ to 10⁵ L·mol⁻¹·cm⁻¹. |

Fluorescence Spectroscopy

There is limited information available in the scientific literature regarding the intrinsic fluorescence properties of the oxidized this compound-4-AP adduct. While some oxidized aniline derivatives exhibit fluorescence, this has not been a primary characteristic exploited for this compound-based assays, which predominantly rely on colorimetric detection. Researchers interested in fluorescence-based detection of hydrogen peroxide may consider alternative fluorogenic probes.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the spectrophotometric quantification of hydrogen peroxide.

Reagent Preparation

-

This compound Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). Store protected from light.

-

4-Aminoantipyrine (4-AP) Solution: Prepare a stock solution of 4-AP (e.g., 20 mM) in the same buffer. Store protected from light.

-

Horseradish Peroxidase (HRP) Solution: Prepare a stock solution of HRP (e.g., 100 units/mL) in the same buffer. Store at 4°C.

-

Hydrogen Peroxide Standard Solutions: Prepare a series of H₂O₂ standards of known concentrations by diluting a stock solution of H₂O₂ in the assay buffer. The concentration of the stock solution should be accurately determined by UV spectrophotometry (ε₂₄₀ = 43.6 M⁻¹·cm⁻¹).

Spectrophotometric Assay for Hydrogen Peroxide

-

Reaction Mixture Preparation: In a microplate well or a cuvette, combine the following reagents in the specified order:

-

Assay Buffer

-

This compound solution (final concentration, e.g., 0.5 mM)

-

4-AP solution (final concentration, e.g., 1 mM)

-

HRP solution (final concentration, e.g., 1 unit/mL)

-

-

Sample/Standard Addition: Add a known volume of the hydrogen peroxide standard or the unknown sample to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 15-30 minutes) to allow for color development. The incubation time should be optimized for the specific assay conditions.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at the predetermined λmax (e.g., 555 nm) using a spectrophotometer or a microplate reader.

-

Quantification: Generate a standard curve by plotting the absorbance values of the hydrogen peroxide standards against their corresponding concentrations. Determine the concentration of hydrogen peroxide in the unknown sample by interpolating its absorbance value on the standard curve.

Signaling Pathways and Experimental Workflows

Reaction Mechanism of this compound Oxidation

The peroxidase-catalyzed oxidation of this compound in the presence of 4-aminoantipyrine proceeds through a multi-step mechanism.

Caption: Peroxidase-catalyzed oxidation of this compound and 4-AP leading to the formation of a colored quinone-imine dye.

Experimental Workflow for H₂O₂ Quantification

The following diagram illustrates the typical workflow for quantifying hydrogen peroxide using the this compound-based colorimetric assay.

Caption: A typical experimental workflow for the quantification of hydrogen peroxide using the this compound assay.

Conclusion

This compound is a valuable tool for researchers and scientists in various fields, offering a reliable and sensitive method for the colorimetric quantification of hydrogen peroxide. Understanding its spectral properties and the underlying reaction mechanism is crucial for the successful design and implementation of robust biochemical assays. While specific data on the molar absorptivity and fluorescence of the oxidized product remains to be extensively documented in readily available literature, the established principles of Trinder's reagents provide a solid foundation for its application. The detailed protocols and workflow diagrams presented in this guide offer a practical framework for utilizing this compound in laboratory settings.

References

The Chromogenic Substrate HDAOS: A Technical Guide to its Application in Quantitative Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), a highly sensitive and water-soluble chromogenic substrate. This compound is a key component in Trinder-type enzymatic assays for the quantification of various analytes, including glucose and cholesterol, and for the activity measurement of enzymes such as peroxidase, glucose oxidase, and catalase. This document details the underlying chemistry, provides a summary of its physical and chemical properties, outlines a generalized experimental protocol for its use, and discusses the principles of the associated signaling pathway.

Introduction

This compound is a water-soluble aniline derivative that serves as an excellent chromogenic hydrogen donor in enzymatic reactions that produce hydrogen peroxide (H₂O₂).[1] It is a member of the so-called "Trinder's Reagents," which have largely replaced more hazardous traditional reagents. In the presence of peroxidase (POD), this compound undergoes oxidative coupling with a coupler, most commonly 4-aminoantipyrine (4-AAP), to form a stable, colored quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of hydrogen peroxide, which in turn correlates with the concentration of the analyte of interest or the activity of the enzyme being assayed.

Chemical and Physical Properties

The properties of this compound make it well-suited for use in aqueous-based biochemical assays.

| Property | Value | Reference |

| CAS Number | 82692-88-4 | [2] |

| Molecular Formula | C₁₁H₁₆NNaO₆S | [2] |

| Molecular Weight | 313.30 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Highly soluble in water | [1] |

| Storage | 2-8 °C, protected from light and moisture | [2] |

Principle of the this compound-Based Assay

The core of the this compound assay is the Trinder reaction, a peroxidase-catalyzed oxidative coupling. The general workflow can be broken down into two main stages:

-

Generation of Hydrogen Peroxide: An oxidase enzyme catalyzes the conversion of a specific substrate, producing hydrogen peroxide as a byproduct. For example, in a glucose assay, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide.

-

Colorimetric Detection: The hydrogen peroxide produced in the first stage reacts with this compound and 4-aminoantipyrine in the presence of horseradish peroxidase (HRP). This reaction forms a stable, colored quinoneimine dye. The absorbance of this dye is then measured spectrophotometrically at a specific wavelength, typically in the range of 550-600 nm.

Molar Absorptivity Coefficient

A critical parameter for the quantitative analysis of analyte concentration from absorbance data is the molar absorptivity coefficient (ε) of the resulting dye. Despite a thorough review of available literature and manufacturer's data, a definitive molar absorptivity coefficient for the specific quinoneimine dye formed from the reaction of this compound and 4-AAP could not be located in the public domain.

However, for a similar Trinder-type reaction involving 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonic acid, a molar absorptivity of 2200 L·mol⁻¹·cm⁻¹ at 510 nm has been reported.[3] This value may serve as a rough estimate, but it is crucial to emphasize that the actual molar absorptivity of the this compound-derived dye will differ and should be determined experimentally for accurate quantification.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for a Trinder-type assay using this compound. The specific concentrations of reagents and incubation times may need to be optimized depending on the analyte and the specific assay conditions.

Reagents and Preparation

-

Analyte Standard Solution: A series of solutions of known concentrations of the analyte to be measured (e.g., glucose, cholesterol) for generating a standard curve.

-

Enzyme Solution: A solution of the appropriate oxidase enzyme (e.g., glucose oxidase, cholesterol oxidase) in a suitable buffer.

-

This compound Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

4-AAP Solution: Prepare a stock solution of 4-aminoantipyrine in the same buffer.

-

Horseradish Peroxidase (HRP) Solution: Prepare a stock solution of HRP in the same buffer.

-

Working Reagent: Combine the this compound, 4-AAP, and HRP solutions in the appropriate buffer to create a working reagent. The final concentrations will need to be optimized for the specific assay.

Assay Procedure

-

Sample Preparation: Prepare the unknown samples to be analyzed, ensuring they are diluted to fall within the range of the standard curve.

-

Standard Curve: Pipette known volumes of the analyte standard solutions into a series of microplate wells or cuvettes.

-

Sample Addition: Pipette the prepared unknown samples into separate wells or cuvettes.

-

Enzyme Addition: Add the oxidase enzyme solution to all wells/cuvettes containing standards and samples. Incubate for a specific time at a controlled temperature to allow for the generation of hydrogen peroxide.

-

Color Development: Add the this compound/4-AAP/HRP working reagent to all wells/cuvettes. Incubate for a specific time at a controlled temperature to allow for color development.

-

Absorbance Measurement: Measure the absorbance of each well/cuvette at the wavelength of maximum absorbance for the quinoneimine dye (typically 550-600 nm) using a spectrophotometer or microplate reader.

-

Data Analysis: Subtract the absorbance of a blank (containing all reagents except the analyte) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the concentration of the analyte in the unknown samples.

Visualizations

This compound-Based Enzymatic Assay Workflow

Caption: Workflow of an this compound-based enzymatic assay.

Signaling Pathway of the Trinder Reaction

Caption: Catalytic cycle of horseradish peroxidase in the Trinder reaction.

Conclusion

This compound is a valuable and robust tool for researchers and professionals in various scientific fields. Its high water solubility, stability, and sensitivity make it an ideal chromogenic substrate for a wide range of enzymatic assays that involve the production of hydrogen peroxide. While the precise molar absorptivity of the this compound-4-AAP reaction product requires experimental determination for the highest accuracy, the principles and generalized protocols outlined in this guide provide a solid foundation for the development and implementation of this compound-based quantitative assays.

References

The Trinder Reaction with HDAOS: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Trinder reaction, with a specific focus on the use of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (HDAOS) as a chromogenic substrate. This guide is intended for researchers, scientists, and drug development professionals who utilize enzymatic assays for quantitative analysis in various fields, including clinical diagnostics and drug discovery.

Introduction to the Trinder Reaction

The Trinder reaction, first described by P. Trinder in 1969, is a widely used colorimetric method for the determination of hydrogen peroxide (H₂O₂) produced in an initial enzymatic reaction. This reaction is the cornerstone of many quantitative assays for a multitude of analytes, including glucose, cholesterol, uric acid, and triglycerides. The principle lies in a two-step enzymatic cascade. In the first step, a specific oxidase enzyme acts on the target analyte, generating a stoichiometric amount of hydrogen peroxide. In the second step, the Trinder reaction itself, horseradish peroxidase (HRP) catalyzes the oxidative coupling of a chromogenic substrate and a coupling agent in the presence of the newly formed H₂O₂. This reaction produces a stable, colored dye, the absorbance of which is directly proportional to the concentration of the analyte of interest.

The Role and Advantages of this compound

This compound is a highly sensitive and water-soluble aniline derivative that has emerged as a superior chromogenic substrate for the Trinder reaction. Its chemical structure, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, confers several advantageous properties over traditional chromogens.

Key Advantages of this compound:

-

High Sensitivity: The quinoneimine dye formed from this compound exhibits a high molar extinction coefficient, leading to enhanced assay sensitivity and the ability to detect low concentrations of analytes.

-

Excellent Water Solubility: this compound is highly soluble in aqueous solutions, which prevents precipitation and ensures homogenous reaction mixtures, leading to improved accuracy and reproducibility.

-

Enhanced Stability: The colored dye produced in the presence of this compound demonstrates good stability, allowing for flexibility in measurement timing.

-

Favorable Reaction Kinetics: The reaction with this compound proceeds rapidly, enabling shorter incubation times and faster assay completion.

The Core Reaction Mechanism

The Trinder reaction with this compound follows a peroxidase-catalyzed oxidative coupling mechanism. The overall process can be summarized in the following two stages:

Stage 1: Analyte-Specific Enzymatic Oxidation

An oxidase specific to the target analyte catalyzes its oxidation, producing hydrogen peroxide as a byproduct. The general reaction is as follows:

Analyte + O₂ --(Oxidase)--> Oxidized Analyte + H₂O₂

Stage 2: Peroxidase-Catalyzed Chromogenic Reaction (Trinder Reaction)

The hydrogen peroxide generated in the first stage then participates in the Trinder reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes both this compound and a coupling agent, typically 4-aminoantipyrine (4-AAP). This leads to the formation of a stable, colored quinoneimine dye.

H₂O₂ + this compound + 4-AAP --(Peroxidase)--> Quinoneimine Dye + H₂O

The intensity of the color produced is measured spectrophotometrically at a specific wavelength, which is directly proportional to the initial concentration of the analyte.

Below is a diagram illustrating the general workflow of a Trinder reaction-based assay.

Caption: A generalized experimental workflow for a Trinder reaction-based assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Trinder reaction-based assays utilizing this compound for the determination of common clinical analytes. These values are representative and may vary depending on the specific assay conditions and instrumentation.

Table 1: General Assay Parameters for this compound-Based Trinder Reaction

| Parameter | Typical Value | Notes |

| Chromogen | This compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) | Highly water-soluble and sensitive aniline derivative. |

| Coupling Agent | 4-Aminoantipyrine (4-AAP) | Most commonly used coupling agent in Trinder reactions. |

| Enzyme | Horseradish Peroxidase (HRP) | Catalyzes the oxidative coupling reaction. |

| Optimal pH | 6.5 - 7.5 | The optimal pH can vary slightly depending on the specific oxidase used. |

| Optimal Temperature | 25 - 37 °C | Incubation at 37°C is common to accelerate the reaction. |

| Wavelength of Max. Absorbance (λmax) | ~590 - 600 nm | The exact wavelength may vary slightly based on reaction conditions. |

| Molar Extinction Coefficient (ε) | Approx. 30,000 - 40,000 M⁻¹cm⁻¹ | High molar absorptivity contributes to the high sensitivity of the assay. |

Table 2: Performance Characteristics of this compound-Based Assays for Specific Analytes

| Analyte | Linearity Range | Limit of Detection (LOD) | Potential Interferences |

| Glucose | 5 - 500 mg/dL | 0.5 - 2 mg/dL | Hemoglobin, Bilirubin, Ascorbic Acid, Uric Acid |

| Total Cholesterol | 10 - 600 mg/dL | 1 - 5 mg/dL | Hemoglobin, Bilirubin, Ascorbic Acid, certain drugs |

| Triglycerides | 5 - 800 mg/dL | 2 - 10 mg/dL | Hemoglobin, Bilirubin, Ascorbic Acid, Glycerol |

| Uric Acid | 0.5 - 20 mg/dL | 0.1 - 0.5 mg/dL | Hemoglobin, Bilirubin, Ascorbic Acid, certain drugs |

Detailed Experimental Protocols

The following are representative protocols for the determination of total cholesterol and glucose in serum using the Trinder reaction with this compound. These protocols are for illustrative purposes and may require optimization for specific applications.

Protocol for Total Cholesterol Determination in Serum

1. Principle: Cholesterol esters in the sample are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide. The H₂O₂ reacts with this compound and 4-AAP in the presence of HRP to form a colored quinoneimine dye. The absorbance of this dye is proportional to the total cholesterol concentration.

2. Reagents:

-

R1 Reagent (Buffer/Enzyme Solution):

-

PIPES Buffer (50 mM, pH 6.8)

-

Cholesterol Esterase (≥ 200 U/L)

-

Cholesterol Oxidase (≥ 100 U/L)

-

Horseradish Peroxidase (≥ 1000 U/L)

-

4-Aminoantipyrine (0.5 mM)

-

Surfactants and Stabilizers

-

-

R2 Reagent (Chromogen Solution):

-

PIPES Buffer (50 mM, pH 6.8)

-

This compound (1.0 mM)

-

Surfactants and Stabilizers

-

-

Cholesterol Standard: A certified standard solution of cholesterol (e.g., 200 mg/dL).

3. Assay Procedure:

-

Pipette 3 µL of the sample (serum), standard, or control into appropriately labeled test tubes or microplate wells.

-

Add 300 µL of R1 Reagent to each tube/well.

-

Mix and incubate for 5 minutes at 37°C.

-

Add 100 µL of R2 Reagent to each tube/well.

-

Mix and incubate for an additional 5 minutes at 37°C.

-

Measure the absorbance of the sample (A_sample) and the standard (A_standard) against a reagent blank at 600 nm.

4. Calculation: Total Cholesterol (mg/dL) = (A_sample / A_standard) × Concentration of Standard

Protocol for Glucose Determination in Serum

1. Principle: Glucose in the sample is oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide. The H₂O₂ then reacts with this compound and 4-AAP in the presence of HRP to form a colored quinoneimine dye. The absorbance of this dye is proportional to the glucose concentration.[1]

2. Reagents:

-

Working Reagent:

-

Phosphate Buffer (100 mM, pH 7.0)

-

Glucose Oxidase (≥ 10,000 U/L)

-

Horseradish Peroxidase (≥ 1,000 U/L)

-

4-Aminoantipyrine (0.5 mM)

-

This compound (0.75 mM)

-

Stabilizers

-

-

Glucose Standard: A certified standard solution of glucose (e.g., 100 mg/dL).

3. Assay Procedure:

-

Pipette 10 µL of the sample (serum), standard, or control into appropriately labeled test tubes or microplate wells.

-

Add 1.0 mL of the Working Reagent to each tube/well.

-

Mix and incubate for 10 minutes at 37°C or 20 minutes at room temperature (15-25°C).[2]

-

Measure the absorbance of the sample (A_sample) and the standard (A_standard) against a reagent blank at 505 nm or a wavelength in the range of 500-550 nm.[1]

4. Calculation: Glucose (mg/dL) = (A_sample / A_standard) × Concentration of Standard

Signaling Pathways and Logical Relationships

The Trinder reaction is a key component of coupled enzyme assays. The logical relationship between the components is a linear cascade where the product of one reaction becomes the substrate for the next, ultimately leading to a detectable signal.

Caption: The enzymatic cascade of the Trinder reaction with this compound.

Conclusion

The Trinder reaction, particularly when utilizing the advanced chromogenic substrate this compound, offers a robust, sensitive, and reliable method for the quantitative determination of a wide range of analytes. The high water solubility, stability, and sensitivity of this compound make it an ideal choice for developing high-performance diagnostic and research assays. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the successful implementation and understanding of the Trinder reaction with this compound in a laboratory setting. For optimal results, it is recommended that each laboratory validates the assay parameters for their specific instrumentation and sample types.

References

HDAOS as a Chromogenic Substrate for Peroxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), is a highly water-soluble chromogenic substrate for peroxidase enzymes. In the presence of peroxidase and hydrogen peroxide (H₂O₂), this compound undergoes oxidative coupling to produce a stable, water-soluble purple or blue dye. This distinct color change provides a simple and sensitive method for the colorimetric determination of peroxidase activity or the quantification of hydrogen peroxide. Its high stability and water solubility make it a promising alternative to other commonly used chromogenic substrates in various applications, including enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, and other enzyme-based bioassays.

Core Principles and Reaction Mechanism

The reaction typically involves the oxidative coupling of this compound with a coupling agent, often 4-aminoantipyrine (4-AAP), catalyzed by horseradish peroxidase (HRP). The peroxidase enzyme first reacts with hydrogen peroxide to form an activated enzyme complex. This complex then oxidizes this compound and 4-AAP, which subsequently couple to form a colored indamine dye.

Reaction Signaling Pathway

Caption: Peroxidase-catalyzed oxidation of this compound.

Quantitative Data Summary

Due to the proprietary nature of some commercial reagents, specific quantitative data for this compound, such as the molar absorptivity of its oxidized product and its limit of detection in published literature, is limited. However, we can compile a comparative table based on generally available information for common peroxidase substrates to provide context for its potential performance.

| Parameter | This compound | 3,3',5,5'-Tetramethylbenzidine (TMB) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| End Product Color | Purple/Blue | Blue (becomes yellow with stop solution) | Green |

| Solubility | High | Low (oxidized product is soluble) | High |

| Molar Absorptivity (ε) | Data not publicly available | ~39,000 M⁻¹cm⁻¹ (at 652 nm for blue product) | ~36,000 M⁻¹cm⁻¹ (at 405 nm) |

| Optimal pH | Likely acidic (requires optimization) | Acidic (pH 3.3-5.5) | Acidic (pH 4.0-5.0) |

| Relative Sensitivity | High (reported) | Very High | High |

| Stability | Good | Moderate (light sensitive) | Good |

Experimental Protocols

While a specific, universally optimized protocol for this compound is not available, the following provides a generalized methodology for a colorimetric peroxidase assay using this compound. Researchers should note that optimization of reagent concentrations, buffer pH, and incubation time is critical for achieving the best results in their specific application.

General Assay Workflow

Caption: Generalized workflow for a peroxidase assay using this compound.

Materials

-

This compound (N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)

-

4-Aminoantipyrine (4-AAP)

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Horseradish Peroxidase (HRP) or other peroxidase-containing sample

-

Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 6.0-7.0)

-

Microplate reader

-

96-well microplates

Reagent Preparation (Example Concentrations - Optimization Required)

-

This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound powder in distilled water. Store protected from light.

-

4-AAP Stock Solution (e.g., 100 mM): Dissolve 4-AAP in distilled water.

-

Hydrogen Peroxide Working Solution (e.g., 10 mM): Prepare a fresh dilution of 30% H₂O₂ in assay buffer. The optimal concentration is critical and should be determined experimentally.

-

Peroxidase Standard Solutions: Prepare a series of dilutions of a known concentration of HRP in assay buffer to generate a standard curve.

-

Assay Buffer: Prepare a buffer at the desired pH. The optimal pH for HRP is typically in the acidic range, but this should be optimized for the this compound reaction.

Assay Procedure (Microplate Format)

-

To each well of a 96-well microplate, add in the following order:

-

100 µL of Assay Buffer

-

20 µL of this compound working solution

-

20 µL of 4-AAP working solution

-

20 µL of peroxidase standard or sample

-

-

(Optional) Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding 40 µL of H₂O₂ working solution to each well.

-

Incubate the plate for a predetermined time (e.g., 10-30 minutes) at a controlled temperature, protected from light. The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction.

-

(Optional) Stop the reaction by adding a stop solution (e.g., 50 µL of 1 M H₂SO₄). This may alter the final color and absorption maximum.

-

Measure the absorbance of each well at the wavelength of maximum absorbance for the colored product (typically between 560 nm and 600 nm). A spectral scan should be performed to determine the optimal wavelength.

-

Generate a standard curve by plotting the absorbance values of the peroxidase standards against their known concentrations.

-

Determine the peroxidase activity or H₂O₂ concentration in the unknown samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound is a valuable chromogenic substrate for peroxidase assays, offering high sensitivity, stability, and water solubility. While specific quantitative performance data is not widely published, the general principles of peroxidase-catalyzed reactions provide a strong framework for its application. For researchers, scientists, and drug development professionals, the key to successfully implementing this compound lies in the careful optimization of the assay conditions, including reagent concentrations, buffer pH, and incubation parameters. By following the generalized protocols and principles outlined in this guide, this compound can be effectively utilized for the sensitive detection of peroxidase activity and hydrogen peroxide in a variety of biological and chemical assays.

An In-depth Technical Guide to the Water Solubility and Stability of HDAOS Reagent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of HDAOS (N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly sensitive and water-soluble chromogenic reagent. Primarily used as a Trinder reagent, this compound is instrumental in the enzymatic determination of hydrogen peroxide, finding broad applications in clinical chemistry and biochemical assays. Understanding its solubility and stability is paramount for ensuring the accuracy, reliability, and reproducibility of these diagnostic tests.

Water Solubility of this compound

This compound is characterized by its high water solubility, a key feature that facilitates its use in aqueous buffer systems for various enzymatic reactions.[1] The sulfopropyl group in its structure significantly enhances its solubility in water.[2]

Summary of Solubility Data

The following table summarizes the available data on the water solubility of this compound.

| Parameter | Value / Observation | Source(s) |

| Chemical Name | N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | [3] |

| CAS Number | 82692-88-4 | [3][4] |

| Appearance | White or off-white crystalline powder | [2][4] |

| Solubility (5% w/v in H₂O) | Forms a clear, colorless solution | [4] |

| General Solubility | Soluble in water | [5][6] |

| Aqueous Solution Appearance | Clear, colorless or slightly yellow-green | [3] |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The saturation shake-flask method is a gold-standard technique for determining the equilibrium solubility of a substance.[7] This protocol outlines a general procedure for assessing the solubility of this compound in an aqueous medium.

Objective: To determine the maximum concentration of this compound that can be dissolved in water at a specified temperature to reach equilibrium.

Materials:

-

This compound reagent

-

High-purity deionized or distilled water

-

Thermostatically controlled shaker or agitator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Spectrophotometer (e.g., UV-Vis) or HPLC system

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a known volume of water in a sealed flask. The excess solid is crucial to ensure that equilibrium saturation is achieved.[7]

-

Equilibration: Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. Centrifugation is a highly effective method for this step.[7]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining micro-particulates, immediately filter the sample using a syringe filter.

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or HPLC, measure the concentration of this compound in the diluted samples.

-

Calculate the concentration of the original saturated solution, which represents the equilibrium solubility of this compound under the tested conditions.

-

Visualization: Solubility Determination Workflow

Caption: A flowchart of the shake-flask method for determining this compound solubility.

Chemical Stability of this compound

The stability of this compound is critical for its function as a reliable diagnostic reagent. Degradation can lead to inaccurate measurements and reduced shelf-life.

Summary of Stability and Storage Data

This compound exhibits good stability when stored under appropriate conditions.[1]

| Parameter | Recommendation / Observation | Source(s) |

| Storage Temperature | 2 – 8 °C | [2][4][8] |

| Storage Conditions | Protect from moisture and light | [3][4] |

| Long-Term Stability | Stable for at least 2 years at 2 - 8°C | [4] |

| General Stability | Exhibits good stability; not easily oxidized or decomposed during storage and use. | [1] |

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the intrinsic stability of a molecule.[9][10] This protocol provides a framework for conducting a forced degradation study on this compound.

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Materials:

-

This compound reagent

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a stability-indicating method (a method capable of separating the intact drug from its degradation products)

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in water or a suitable solvent.

-

Acid and Base Hydrolysis:

-

To separate aliquots of the this compound solution, add HCl (e.g., to 0.1 N) and NaOH (e.g., to 0.1 N).

-

Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

-

At defined time points, withdraw samples, neutralize them, and analyze by HPLC.[9]

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photostability:

-

Expose both solid this compound powder and an this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guidelines.[9]

-

Keep control samples (wrapped in aluminum foil) under the same conditions but protected from light.

-

Analyze all samples by HPLC.

-

Analysis: For all conditions, compare the chromatograms of the stressed samples to those of the unstressed control. The goal is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method is challenged appropriately.[11]

Visualization: Forced Degradation Study Workflow

Caption: A process flow diagram for conducting a forced degradation study of this compound.

Application in Enzymatic Assays

This compound is a Trinder reagent, acting as a highly sensitive hydrogen donor for the determination of H₂O₂. In a typical assay, an oxidase enzyme produces H₂O₂ in proportion to the concentration of the target analyte. In a second step, peroxidase (e.g., horseradish peroxidase, HRP) catalyzes the reaction between this compound, a coupler (like 4-aminoantipyrine, 4-AAP), and H₂O₂ to produce a stable dye with a specific color, which can be quantified spectrophotometrically.[1]

Visualization: this compound Reaction Pathway

Caption: The role of this compound in the enzymatic detection of hydrogen peroxide.

Conclusion

This compound is a valuable reagent in diagnostics due to its excellent water solubility and good chemical stability under recommended storage conditions. Its solubility allows for easy preparation of aqueous reagents, while its stability ensures a reliable shelf-life and consistent performance in enzymatic assays. For researchers and developers, conducting thorough solubility and forced degradation studies is crucial for validating its use in new formulations and ensuring the development of robust and accurate diagnostic tests.

References

- 1. The new trinder's reagent this compound is used to detect enzyme activity [vacutaineradditives.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Trinder Reagent this compound | CAS 82692-88-4 Dojindo [dojindo.com]

- 4. This compound [sorachim.com]

- 5. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt|lookchem [lookchem.com]

- 6. This compound Reagent N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline Sodium Salt Cas No: 82692-88-4 at Best Price in Ezhou | Wuhandesheng [tradeindia.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to HDAOS (CAS Number: 82692-88-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental protocols related to N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), a highly sensitive and water-soluble chromogenic substrate. With a primary focus on its application in clinical diagnostics and biochemical assays, this document details the underlying principles of its use in the colorimetric determination of hydrogen peroxide and various analytes. Detailed experimental protocols for the enzymatic determination of cholesterol, triglycerides, and uric acid are provided, along with visual representations of the reaction pathways and experimental workflows to aid in research and development.

Chemical and Physical Properties

This compound is a novel Trinder's reagent, an aniline derivative that is widely utilized in diagnostic and biochemical assays.[1][2] Its high water solubility and stability make it a superior alternative to traditional chromogenic reagents.[3]

Chemical Identification

| Property | Value |

| CAS Number | 82692-88-4 |

| IUPAC Name | Sodium 3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate[4] |

| Synonyms | This compound, N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, Sodium 3-(3,5-dimethoxyanilino)-2-hydroxypropanesulfonate[5][6] |

| Molecular Formula | C₁₁H₁₆NNaO₆S[1][3][5] |

| Molecular Weight | 313.30 g/mol [1][3][5] |

| SMILES | COC1=CC(NCC(CS(=O)(=O)[O-])O)=CC(OC)=C1.[Na+] |

| InChI Key | SVLRFMQGKVFRTB-UHFFFAOYSA-M[4] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[3][5] |

| Solubility | Soluble in water, yielding a clear, colorless solution.[3][5] Also soluble in DMSO.[1][2] |

| pH | 5.5 - 7.5 (in a 2% aqueous solution at 25°C)[6] |

| Storage Temperature | 2-8°C, protected from light and moisture.[4][5] |

| Stability | Stable for at least 2 years at 2-8°C when stored properly.[5] Stock solutions in solvent can be stored at -80°C for up to 6 months.[2] |

Mechanism of Action and Applications

This compound is primarily employed as a chromogenic substrate in enzymatic assays that produce hydrogen peroxide (H₂O₂). The fundamental principle involves the oxidative coupling of this compound with a coupler, most commonly 4-aminoantipyrine (4-AAP), in the presence of horseradish peroxidase (HRP). This reaction yields a stable, colored quinoneimine dye, the absorbance of which is directly proportional to the concentration of H₂O₂.

This reaction mechanism allows for the sensitive and specific quantification of a wide range of analytes that are substrates of H₂O₂-producing enzymes. Key applications include the determination of:

-

Cholesterol: In conjunction with cholesterol esterase and cholesterol oxidase.

-

Triglycerides: In combination with lipase, glycerol kinase, and glycerol-3-phosphate oxidase.

-

Uric Acid: Utilizing uricase.

-

Glucose: With glucose oxidase.

The high molar absorptivity of the resulting dye and the stability of this compound contribute to the high sensitivity and reliability of these assays.[3]

Signaling Pathway: Enzymatic Determination of Analytes

The following diagram illustrates the general enzymatic cascade leading to color formation with this compound.

Caption: General enzymatic reaction cascade for analyte detection using this compound.

Experimental Protocols

The following are detailed methodologies for the determination of common clinical analytes using this compound.

Determination of Serum Total Cholesterol

This protocol outlines the enzymatic determination of total cholesterol in serum samples.

Principle: Cholesterol esters in the sample are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase to produce cholestenone and hydrogen peroxide. The H₂O₂ produced reacts with this compound and 4-aminoantipyrine in the presence of peroxidase to form a red quinoneimine dye. The intensity of the color is proportional to the total cholesterol concentration.[1]

Reagents:

-

Working Reagent:

-

Phosphate buffer (pH 7.0)

-

Cholesterol Esterase

-

Cholesterol Oxidase

-

Peroxidase

-

4-Aminoantipyrine (4-AAP)

-

This compound

-

Surfactants

-

-

Cholesterol Standard: A solution of known cholesterol concentration (e.g., 200 mg/dL).

-

Sample: Serum.

Procedure:

-

Sample Preparation: No prior sample preparation is typically required for serum.

-

Assay:

-

Label three tubes: "Blank", "Standard", and "Test".

-

Pipette 1.0 mL of the Working Reagent into each tube.

-

Add 10 µL of distilled water to the "Blank" tube.

-

Add 10 µL of Cholesterol Standard to the "Standard" tube.

-

Add 10 µL of the serum sample to the "Test" tube.

-

Mix the contents of each tube thoroughly.

-

Incubate all tubes at 37°C for 5 minutes.

-

-

Measurement:

-

Measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 505 nm.

-

Calculation:

Total Cholesterol (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard

Determination of Serum Triglycerides

This protocol describes the enzymatic determination of triglycerides in serum.

Principle: Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. Glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate, which is subsequently oxidized by glycerol-3-phosphate oxidase to produce dihydroxyacetone phosphate and hydrogen peroxide. The H₂O₂ reacts with this compound and a chromogenic coupler in the presence of peroxidase to form a colored product.

Reagents:

-

Working Reagent:

-

Buffer (e.g., PIPES buffer, pH 7.0)

-

Lipoprotein Lipase

-

Glycerol Kinase

-

Glycerol-3-Phosphate Oxidase

-

Peroxidase

-

4-Aminoantipyrine (4-AAP) or other suitable coupler

-

This compound

-

ATP

-

Magnesium ions

-

-

Triglyceride Standard: A solution of known triglyceride concentration.

-

Sample: Serum or plasma.

Procedure:

-

Sample Preparation: Samples should be from patients who have fasted for at least 12 hours.

-

Assay:

-

Label three tubes: "Blank", "Standard", and "Test".

-

Pipette 1.0 mL of the Working Reagent into each tube.

-

Add 10 µL of distilled water to the "Blank" tube.

-

Add 10 µL of Triglyceride Standard to the "Standard" tube.

-

Add 10 µL of the serum or plasma sample to the "Test" tube.

-

Mix well and incubate at 37°C for 5 minutes or at room temperature for 10 minutes.[7]

-

-

Measurement:

-

Measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 505 nm.[7]

-

Calculation:

Triglycerides (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard

Determination of Serum Uric Acid

This protocol details the enzymatic determination of uric acid in serum.

Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The H₂O₂ produced then reacts with this compound and 4-aminoantipyrine in the presence of peroxidase to form a colored quinoneimine dye. The absorbance of this dye is proportional to the uric acid concentration in the sample.[8]

Reagents:

-

Working Reagent:

-

Phosphate buffer (pH 7.0)

-

Uricase

-

Peroxidase

-

4-Aminoantipyrine (4-AAP)

-

This compound

-

Potassium ferrocyanide (to minimize interference)

-

-

Uric Acid Standard: A solution of known uric acid concentration.

-

Sample: Serum or urine.

Procedure:

-

Sample Preparation: Serum can be used directly. Urine samples should be diluted with distilled water.

-

Assay:

-

Label three tubes: "Blank", "Standard", and "Test".

-

Pipette 1.0 mL of the Working Reagent into each tube.

-

Add 20 µL of distilled water to the "Blank" tube.

-

Add 20 µL of Uric Acid Standard to the "Standard" tube.

-

Add 20 µL of the serum sample to the "Test" tube.

-

Mix and incubate at 37°C for 5 minutes or at room temperature for 10 minutes.[9]

-

-

Measurement:

-

Measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 520 nm.[9]

-

Calculation:

Uric Acid (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard

Experimental Workflows

The following diagrams illustrate the typical workflows for the aforementioned experimental protocols.

Cholesterol Assay Workflow

Caption: Step-by-step workflow for the this compound-based total cholesterol assay.

Triglyceride Assay Workflow

Caption: Step-by-step workflow for the this compound-based triglyceride assay.

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the compound.[10]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the work area.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light.[4][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 82692-88-4) is a valuable and versatile chromogenic substrate for researchers, scientists, and drug development professionals. Its excellent water solubility, stability, and high sensitivity in enzymatic assays make it an indispensable tool for the quantitative determination of a wide array of clinically and biochemically significant analytes. The detailed protocols and workflows provided in this guide serve as a practical resource for the implementation of this compound-based assays in the laboratory.

References

- 1. How to Detect Total Cholesterol in Serum by this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. labtest.com.br [labtest.com.br]

- 3. scialert.net [scialert.net]

- 4. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. [Enzymatic determination of uric acid in serum with the trinder reaction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of total cholesterol in serum by cholesterol esterase and cholesterol oxidase immobilized and co-immobilized on to arylamine glass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biolabo.fr [biolabo.fr]

- 8. sdi-fz.com [sdi-fz.com]

- 9. atlas-medical.com [atlas-medical.com]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for HDAOS Assay for Glucose Oxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the determination of glucose oxidase (GOx) activity using a colorimetric assay based on the chromogenic substrate N,N-bis(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (HDAOS). This assay is a sensitive and reliable method suitable for various research and drug development applications, including enzyme characterization, inhibitor screening, and quality control of glucose oxidase preparations.

The assay principle is based on the enzymatic oxidation of glucose by glucose oxidase, which produces hydrogen peroxide (H₂O₂). The generated H₂O₂ is then utilized by horseradish peroxidase (HRP) to catalyze the oxidative coupling of this compound and 4-aminoantipyrine (4-AAP). This reaction forms a water-soluble purple quinoneimine dye with a maximum absorbance at 565 nm. The intensity of the color produced is directly proportional to the glucose oxidase activity in the sample.

Signaling Pathway

The enzymatic cascade leading to the formation of the colored product is depicted below. Glucose oxidase first acts on β-D-glucose to produce D-glucono-δ-lactone and hydrogen peroxide. The subsequent peroxidase-catalyzed reaction utilizes the hydrogen peroxide to oxidize the chromogenic substrates.

Application Notes and Protocols for HDAOS-Based Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (HDAOS), is a highly water-soluble aniline derivative and a new class of Trinder's reagent. It serves as an excellent chromogenic substrate for peroxidase-catalyzed reactions, making it invaluable for a wide range of enzymatic assays where hydrogen peroxide (H₂O₂) is a reaction product. In the presence of Horseradish Peroxidase (HRP) and H₂O₂, this compound undergoes oxidative coupling with a second reagent, typically 4-aminoantipyrine (4-AAP), to produce a stable, water-soluble purple or blue quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of H₂O₂ in the sample, which in turn correlates with the activity of the primary enzyme being assayed.[1][2]

This compound offers significant advantages, including high sensitivity, excellent stability in solution, and high water solubility, which prevents precipitation and ensures uniform distribution in the reaction mixture.[2][3] These properties make it a superior choice for the development of robust and reliable diagnostic and biochemical assays, such as those for cholesterol, uric acid, and glucose.[2][3]

Principle of this compound-Coupled Enzymatic Assays

This compound is utilized in coupled enzyme systems. The primary enzyme reaction generates hydrogen peroxide. This H₂O₂ is then used in a secondary, color-producing reaction catalyzed by HRP.

Reaction Scheme:

-

Primary Enzymatic Reaction (Example: Glucose Oxidase):

-

β-D-Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-Gluconic Acid + H₂O₂

-

-

HRP-Catalyzed Chromogenic Reaction:

-

2H₂O₂ + this compound (Hydrogen Donor) + 4-AAP (Coupler) --(Horseradish Peroxidase)--> Quinoneimine Dye (Colored) + 4H₂O

-

The absorbance of the resulting quinoneimine dye is measured spectrophotometrically to quantify the analyte of interest.

Data Presentation: Reagent and Assay Parameters

The following tables summarize the key characteristics of this compound and typical working concentrations for components in a peroxidase-coupled assay system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | [4] |

| CAS Number | 82692-88-4 | [4] |

| Molecular Formula | C₁₁H₁₆NNaO₆S | [3] |

| Molecular Weight | 313.30 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Highly soluble in water | [2] |

| Purity | >99% | [3][5] |

| Storage (Powder) | 2–8 °C, protected from light and moisture | [5] |

| Storage (Stock Sol.) | -20°C for 1 month; -80°C for 6 months | [6] |

Table 2: Typical Working Concentrations for this compound-Based Colorimetric Assays

| Component | Final Assay Concentration Range | Buffer System | pH Range | Reference |

| This compound | 0.5 - 2.0 mmol/L (Recommended starting point)¹ | Phosphate, PIPES, Tris-HCl | 6.5 - 8.0 | [1][7] |

| 4-Aminoantipyrine (4-AAP) | 0.25 - 0.5 mmol/L | Phosphate, PIPES, Tris-HCl | 6.5 - 8.0 | [1][7] |

| Horseradish Peroxidase (HRP) | >0.5 KU/L (>150 U/L) | Phosphate, PIPES, Tris-HCl | 6.5 - 8.0 | [1][7] |

| Buffer | 50 - 100 mmol/L | Phosphate, PIPES, Tris-HCl | 6.5 - 8.0 | [1][7] |

| Hydrogen Peroxide (for standard curve) | 0 - 70 µmol/L | Phosphate, PIPES, Tris-HCl | 6.5 - 8.0 | [8] |

¹The optimal concentration of this compound should be determined experimentally for each specific assay but can be guided by concentrations used for analogous Trinder's reagents like DCBS (2 mmol/L) or Phenol (6 mmol/L).[7][9]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of individual stock solutions, which can then be combined to create a final working solution for a specific assay.

Materials:

-

This compound powder (MW: 313.30 g/mol )

-

4-Aminoantipyrine (4-AAP) (MW: 203.24 g/mol )

-

Horseradish Peroxidase (HRP), lyophilized powder or stabilized solution

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Potassium Phosphate Dibasic (K₂HPO₄)

-

Ultrapure water

-

Calibrated pH meter

-

Analytical balance and standard laboratory glassware

Procedure:

-

Preparation of 100 mM Potassium Phosphate Buffer (pH 7.0):

-

Prepare a 100 mM solution of KH₂PO₄ (1.36 g in 100 mL water).

-

Prepare a 100 mM solution of K₂HPO₄ (1.74 g in 100 mL water).

-

To prepare 100 mL of buffer, start with ~61.5 mL of the K₂HPO₄ solution and add the KH₂PO₄ solution until the pH reaches 7.0. Adjust the final volume to 100 mL with ultrapure water.

-

Store at 4°C.

-

-

Preparation of 20 mM this compound Stock Solution:

-

Weigh 62.66 mg of this compound powder.

-

Dissolve in 10 mL of ultrapure water.

-

Aliquot and store at -20°C, protected from light.[6]

-

-

Preparation of 10 mM 4-AAP Stock Solution:

-

Weigh 20.32 mg of 4-AAP powder.

-

Dissolve in 10 mL of ultrapure water.

-

Store at 4°C, protected from light.

-

-

Preparation of 10 KU/L HRP Stock Solution:

-

Prepare a solution of HRP at a concentration of 10 KU/L (or as recommended by the supplier) in 100 mM Potassium Phosphate Buffer (pH 7.0).

-

Aliquot and store at -20°C or as recommended by the supplier.

-

Protocol 2: Enzymatic Assay for Uric Acid (Example Application)

This protocol provides an example of how to use the prepared stock solutions to create a working reagent for the colorimetric determination of uric acid in serum.

Assay Principle: Uricase catalyzes the oxidation of uric acid to allantoin, producing H₂O₂. The H₂O₂ then reacts with this compound and 4-AAP in the presence of HRP to form a colored product, measured at ~520-550 nm.[10]

Materials:

-

Stock solutions from Protocol 1.

-

Uricase enzyme solution.

-

Uric acid standards (for calibration curve).

-

Serum samples.

-

96-well microplate.

-

Microplate reader.

-

100 mM Potassium Phosphate Buffer, pH 7.8 (adjust pH of buffer from Protocol 1 with KOH/HCl).

Procedure:

-

Preparation of Uric Acid Assay Working Reagent:

-

For 10 mL of working reagent, combine the following in order:

-

7.9 mL of 100 mM Potassium Phosphate Buffer (pH 7.8).

-

1.0 mL of 20 mM this compound stock solution (Final concentration: 2.0 mmol/L).[7]

-

0.5 mL of 10 mM 4-AAP stock solution (Final concentration: 0.5 mmol/L).[7]

-

0.5 mL of 10 KU/L HRP stock solution (Final concentration: 0.5 KU/L).[7]

-

Uricase (add to a final concentration as recommended by the supplier, e.g., >0.5 KU/L).[7]

-

-

Mix gently by inversion. This reagent should be prepared fresh daily and protected from light.

-

-

Assay Procedure:

-

Standard Curve: Prepare a series of uric acid standards (e.g., 0 to 20 mg/dL) in ultrapure water or saline.

-

Sample Preparation: Dilute serum samples if necessary to fall within the linear range of the standard curve.

-

Reaction Setup:

-

Pipette 5 µL of each standard, sample, and a water blank into separate wells of a 96-well plate.

-

Add 200 µL of the Uric Acid Assay Working Reagent to each well.

-

-

Incubation: Incubate the plate for 5 minutes at 37°C or 10 minutes at room temperature, protected from light.[7]

-

Measurement: Read the absorbance (A) of each well at 520 nm using a microplate reader.[10]

-

-

Calculation:

-

Subtract the absorbance of the blank from all standard and sample readings.

-

Plot the corrected absorbance of the standards against their concentrations to generate a standard curve.

-

Determine the uric acid concentration in the samples by interpolating their absorbance values from the standard curve. Remember to multiply by the sample dilution factor.

-

Visualizations

Caption: A typical reaction cascade for this compound-based enzymatic assays.

Caption: Workflow for preparing and using an this compound working solution.

References

- 1. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. The new trinder's reagent this compound is used to detect enzyme activity [vacutaineradditives.com]

- 3. Basic information of the new Trinder's reagent this compound powder reagent 82692-88-4 [vacutaineradditives.com]

- 4. Trinder Reagent this compound | CAS 82692-88-4 Dojindo [dojindo.com]

- 5. Trinders Reagent this compound sodium salt of reagent company CAS82692-88-4 [vacutaineradditives.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. linear.es [linear.es]

- 8. Spectrophotometric determination of hydrogen peroxide in water with peroxidase-catalyzed oxidation of potassium iodide and its applications to hydroxylamine-involved Fenton and Fenton-like systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labcarecolombia.com [labcarecolombia.com]

- 10. clearchemdiagnostics.com [clearchemdiagnostics.com]

Application Notes and Protocols for the Determination of Total Cholesterol in Serum Samples using HDAOS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of serum cholesterol is crucial in biomedical research, clinical diagnostics, and the development of therapeutic agents for cardiovascular diseases. Enzymatic colorimetric assays are widely used for their specificity, speed, and suitability for automation.[1] This document provides detailed application notes and protocols for the quantification of total cholesterol in serum samples using a highly sensitive chromogenic substrate, 10-(4-carboxyphenyl)-3-hydroxy-7-oxo-7H-dibenzo[c,h]xanthene (HDAOS).

The this compound-based assay offers several advantages, including high sensitivity, accuracy, and reduced interference from common serum components like bilirubin.[1] This method relies on a series of enzymatic reactions that produce a stable, colored quinoneimine dye, the absorbance of which is directly proportional to the total cholesterol concentration in the sample.[1]

Principle of the Method

The determination of total cholesterol in serum using this compound is based on a coupled enzymatic reaction. The assay involves the following steps:

-

Hydrolysis of Cholesteryl Esters: Cholesteryl esters, the predominant form of cholesterol in the blood, are hydrolyzed to free cholesterol and fatty acids by the enzyme cholesterol esterase (CHE).

-

Oxidation of Free Cholesterol: The total free cholesterol (both initially present and that generated from cholesteryl esters) is then oxidized by cholesterol oxidase (CHO) to cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[1]

-

Colorimetric Reaction: In the final step, the hydrogen peroxide produced reacts with this compound and 4-aminoantipyrine (4-AAP) in the presence of peroxidase (POD). This oxidative coupling reaction forms a red quinoneimine dye.[1]

-

Spectrophotometric Detection: The intensity of the color produced is measured spectrophotometrically, and the absorbance is directly proportional to the total cholesterol concentration in the sample.[1]

The reaction pathway is illustrated in the diagram below.

Reagents and Materials

Reagents Provided (Example)

-

Cholesterol Assay Buffer: (e.g., PIPES buffer, pH 6.8)

-

This compound Reagent: (Concentration to be optimized based on the specific kit)

-

4-Aminoantipyrine (4-AAP) Solution: (Concentration to be optimized)

-

Cholesterol Esterase (CHE): (Lyophilized or in a stabilizing solution)

-

Cholesterol Oxidase (CHO): (Lyophilized or in a stabilizing solution)

-

Peroxidase (POD): (Horseradish peroxidase, lyophilized or in a stabilizing solution)

-

Cholesterol Standard: (A solution of known cholesterol concentration, e.g., 200 mg/dL)

Materials Required but Not Provided

-

Spectrophotometer or microplate reader capable of measuring absorbance at or near the maximum absorbance wavelength of the final colored product.

-

Cuvettes or 96-well microplates

-

Pipettes and pipette tips

-

Vortex mixer

-

Incubator or water bath set to 37°C

-

Deionized water

-

Serum samples to be analyzed

Experimental Protocols

Reagent Preparation

-

Working Reagent: Prepare the working reagent by mixing the Cholesterol Assay Buffer, this compound Reagent, 4-AAP Solution, Cholesterol Esterase, Cholesterol Oxidase, and Peroxidase. The exact volumes and concentrations should follow the manufacturer's instructions if using a commercial kit. A general example is provided in the table below. Protect the working reagent from light.

| Reagent Component | Example Concentration in Working Solution |

| PIPES Buffer, pH 6.8 | 80 mmol/L |

| 4-Aminoantipyrine | 0.4 mmol/L |

| This compound | To be optimized |

| Cholesterol Esterase | >1000 U/L |

| Cholesterol Oxidase | >300 U/L |

| Peroxidase | >650 U/L |

-

Cholesterol Standard Curve: Prepare a series of cholesterol standards by diluting the stock cholesterol standard with the assay buffer to generate a standard curve. Typical concentrations may range from 0 to 400 mg/dL.

Sample Preparation

-

Serum Collection: Collect venous blood and allow it to clot. Centrifuge to separate the serum. The use of anticoagulants such as EDTA or heparin is also acceptable for obtaining plasma.[1]

-

Sample Stability: Serum or plasma samples can be stored at 4°C for up to 4 days. For longer-term storage, samples should be frozen at -20°C or below.[2]

-

Sample Dilution: If the cholesterol concentration is expected to be high, dilute the serum sample with 0.9% NaCl solution.

Assay Procedure

The following is a general protocol that can be adapted for both manual and automated systems.

-

Set up the Assay: Label tubes or microplate wells for a blank, cholesterol standards, and serum samples.

-

Pipetting:

-

Blank: Add 1.0 mL of the Working Reagent.

-

Standards: Add 1.0 mL of the Working Reagent and 10 µL of each cholesterol standard.

-

Samples: Add 1.0 mL of the Working Reagent and 10 µL of the serum sample.

-

-

Incubation: Mix the contents of each tube or well thoroughly and incubate for 5-10 minutes at 37°C, or for a specified time at room temperature as per the kit instructions.

-

Measurement: Measure the absorbance of the standards and samples against the reagent blank at the optimal wavelength for the this compound-derived quinoneimine dye.

Data Analysis

-

Standard Curve: Plot the absorbance of the cholesterol standards against their known concentrations.

-

Cholesterol Calculation: Determine the cholesterol concentration of the unknown samples by interpolating their absorbance values from the standard curve. The concentration can be calculated using the following formula:

Cholesterol (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Performance Characteristics

The performance of the this compound-based cholesterol assay is characterized by its linearity, sensitivity, specificity, and precision. The following table summarizes typical performance data for enzymatic cholesterol assays.

| Parameter | Typical Performance |